molecular formula C6H4K2O8S2 B12681474 Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate CAS No. 51854-64-9

Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate

Cat. No.: B12681474
CAS No.: 51854-64-9
M. Wt: 346.4 g/mol
InChI Key: GBWWSLXSSAKQFP-UHFFFAOYSA-L
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Description

Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate is a chemical compound with the molecular formula C6H4K2O8S2. It is known for its unique structure, which includes two potassium ions and a benzene ring substituted with hydroxyl and sulfonate groups. This compound is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate typically involves the sulfonation of hydroquinone or resorcinol, followed by neutralization with potassium hydroxide. The reaction conditions include:

    Sulfonation: Hydroquinone or resorcinol is treated with sulfuric acid or chlorosulfonic acid to introduce sulfonate groups.

    Neutralization: The resulting sulfonic acid is neutralized with potassium hydroxide to form the dipotassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for sulfonation and neutralization.

    Purification: The product is purified through crystallization or filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinone or resorcinol derivatives.

    Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinone or resorcinol derivatives

    Substitution: Alkylated or acylated benzene derivatives

Scientific Research Applications

Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a stabilizer for enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and sulfonate groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can modulate enzyme activity, stabilize protein structures, and scavenge free radicals, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • Dipotassium 2,5-dihydroxybenzenedisulphonate
  • Dipotassium 3,6-dihydroxybenzenedisulphonate
  • Sodium 2,5-dihydroxybenzenedisulphonate

Uniqueness

Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility, stability, and reactivity, making it more suitable for certain applications in research and industry.

Properties

CAS No.

51854-64-9

Molecular Formula

C6H4K2O8S2

Molecular Weight

346.4 g/mol

IUPAC Name

dipotassium;5-hydroxy-2-oxidooxysulfonylbenzenesulfonate

InChI

InChI=1S/C6H6O8S2.2K/c7-4-1-2-5(16(12,13)14-8)6(3-4)15(9,10)11;;/h1-3,7-8H,(H,9,10,11);;/q;2*+1/p-2

InChI Key

GBWWSLXSSAKQFP-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)[O-])S(=O)(=O)O[O-].[K+].[K+]

Origin of Product

United States

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